3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic compound. Heterocyclic compounds are known for their diverse biological activities and are widely used in medicinal chemistry . This particular compound features a unique structure that combines several functional groups, making it a subject of interest for various scientific research applications.
Preparation Methods
The synthesis of 3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps. One common synthetic route includes the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, and terminal alkynes . The reaction conditions typically involve the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenated reagents. Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon.
Scientific Research Applications
3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Medicine: It is being studied for its potential use in developing new therapeutic agents.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may act as a kinase inhibitor, affecting cell signaling pathways and inducing apoptosis in cancer cells . The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Compared to other similar compounds, 3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one stands out due to its unique combination of functional groups and biological activities. Similar compounds include quinazolin-4-one derivatives and pyrazolo[3,4-d]pyrimidine derivatives, which also exhibit significant biological activities
Properties
Molecular Formula |
C26H19N3O2S3 |
---|---|
Molecular Weight |
501.6 g/mol |
IUPAC Name |
(5Z)-3-benzyl-5-[(7-methyl-4-oxo-2-phenylsulfanylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H19N3O2S3/c1-17-12-13-22-27-23(33-19-10-6-3-7-11-19)20(24(30)28(22)15-17)14-21-25(31)29(26(32)34-21)16-18-8-4-2-5-9-18/h2-15H,16H2,1H3/b21-14- |
InChI Key |
UQPJIFLPHKQPIE-STZFKDTASA-N |
Isomeric SMILES |
CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4)SC5=CC=CC=C5)C=C1 |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4)SC5=CC=CC=C5)C=C1 |
Origin of Product |
United States |
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